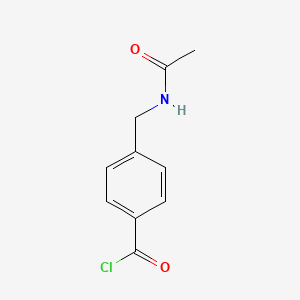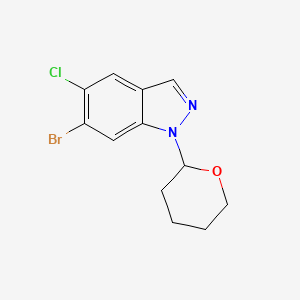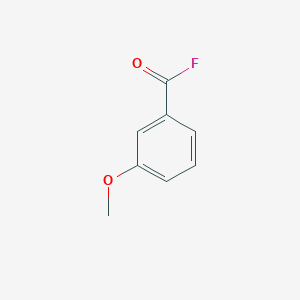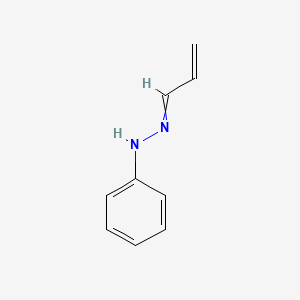
Acrolein-Phenylhydrazon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrolein-Phenylhydrazon is a compound that combines the properties of acrolein, a highly reactive α, β-unsaturated aldehyde, and phenylhydrazine, an organic compound used in the synthesis of pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
Acrolein-Phenylhydrazon can be synthesized through the reaction of acrolein with phenylhydrazine. The reaction typically involves mixing equimolar amounts of acrolein and phenylhydrazine in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of acrolein itself is well-established. Acrolein is commonly produced through the oxidation of propylene in the presence of a catalyst. This method can be adapted for the large-scale production of this compound by incorporating phenylhydrazine into the process.
化学反応の分析
Types of Reactions
Acrolein-Phenylhydrazon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Acrolein-Phenylhydrazon has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly for its reactivity and ability to form stable derivatives.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Acrolein-Phenylhydrazon involves its reactivity with various biological molecules. The compound can form adducts with proteins, DNA, and other cellular components, leading to changes in their structure and function. This reactivity is primarily due to the presence of the α, β-unsaturated aldehyde group in acrolein, which can undergo Michael addition reactions with nucleophiles.
類似化合物との比較
Similar Compounds
Acrolein: A highly reactive aldehyde known for its toxicity and use in industrial applications.
Phenylhydrazine: An organic compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Acrolein-Phenylhydrazon combines the reactivity of acrolein with the functional versatility of phenylhydrazine, making it a unique compound with potential applications in various fields. Its ability to form stable derivatives and its reactivity with biological molecules set it apart from other similar compounds.
特性
CAS番号 |
5834-97-9 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H10N2/c1-2-8-10-11-9-6-4-3-5-7-9/h2-8,11H,1H2 |
InChIキー |
MTZCUZLIGJOYHD-UHFFFAOYSA-N |
正規SMILES |
C=CC=NNC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



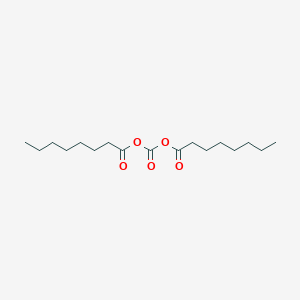
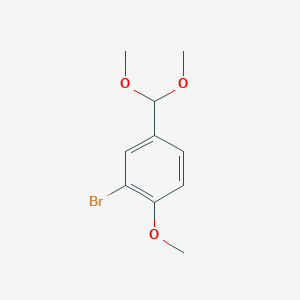
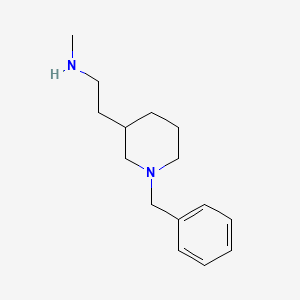

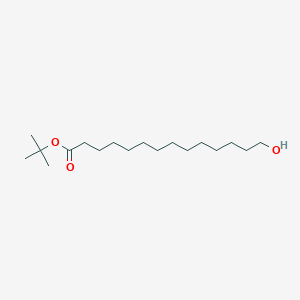


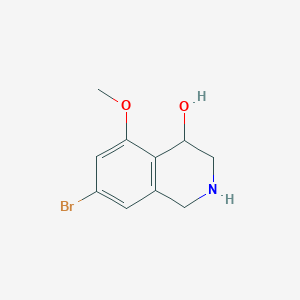
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
